

Molecular weight and formula of 2-Chloro-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-methoxybenzimidazole

Cat. No.: B098737

[Get Quote](#)

An In-Depth Technical Guide to 2-Chloro-5-methoxybenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-methoxybenzimidazole is a heterocyclic aromatic organic compound with significant potential in medicinal chemistry and drug development. As a member of the benzimidazole family, a class of compounds known for a wide range of biological activities, this molecule serves as a valuable intermediate in the synthesis of more complex therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and associated signaling pathways, drawing upon the established knowledge of the broader benzimidazole class.

Core Chemical Properties

2-Chloro-5-methoxybenzimidazole is characterized by the chemical formula $C_8H_7ClN_2O$ and a molecular weight of approximately 182.61 g/mol .[\[1\]](#)[\[2\]](#) The structure consists of a fused benzene and imidazole ring system, with a chloro group at the 2-position and a methoxy group at the 5-position.

Property	Value	Reference
Molecular Formula	C ₈ H ₇ CIN ₂ O	[1]
Molecular Weight	182.61 g/mol	[1]
CAS Number	15965-54-5	[2]
Appearance	White to off-white solid (predicted)	
Melting Point	167-169 °C	
Boiling Point	365.7±34.0 °C (Predicted)	
Density	1.393±0.06 g/cm ³ (Predicted)	

Synthesis Protocol

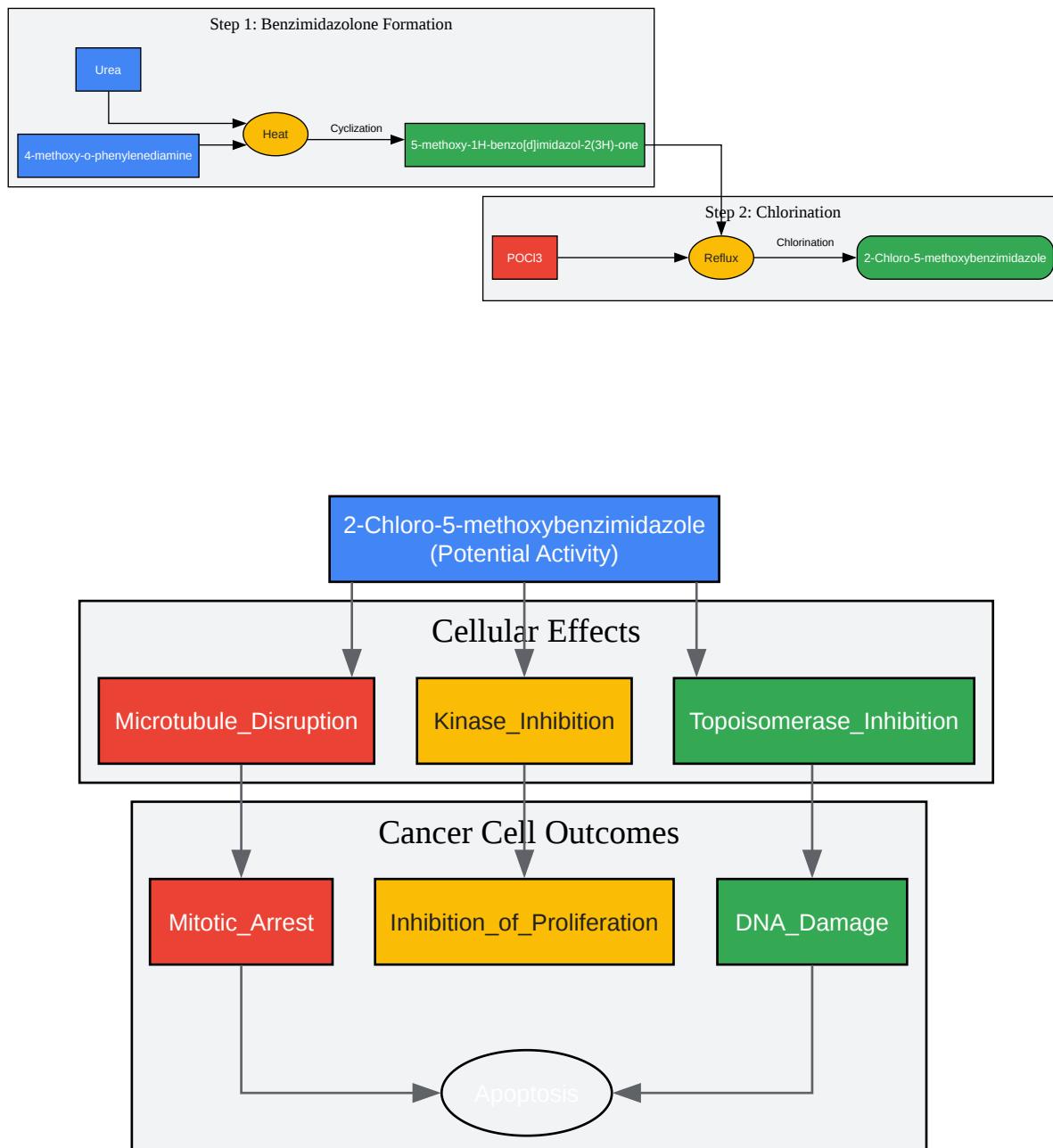
The synthesis of **2-Chloro-5-methoxybenzimidazole** can be achieved through a two-step process, starting from 4-methoxy-o-phenylenediamine. The first step involves the formation of the benzimidazolone ring, followed by chlorination.

Step 1: Synthesis of 5-methoxy-1H-benzo[d]imidazol-2(3H)-one

This precursor is synthesized from 4-methoxy-o-phenylenediamine and urea.

Experimental Protocol:

- A mixture of 4-methoxy-o-phenylenediamine and a molar excess of urea is heated.
- The reaction mixture is heated to a molten state, typically around 140-170 °C, and stirred for several hours.
- Ammonia is evolved during the reaction.
- After cooling, the reaction mass is treated with an aqueous solution of sodium hydroxide to dissolve the product.


- The solution is filtered to remove any insoluble impurities.
- The filtrate is then acidified with acetic acid to precipitate the 5-methoxy-1H-benzo[d]imidazol-2(3H)-one.
- The resulting solid is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 2-Chloro-5-methoxybenzimidazole

The chlorination of the benzimidazolone is achieved using a chlorinating agent such as phosphorus oxychloride (POCl_3).^[3]

Experimental Protocol:

- To a round-bottom flask, add 5-methoxy-1H-benzo[d]imidazol-2(3H)-one.
- Add an excess of phosphorus oxychloride (POCl_3).^[4] The reaction can be carried out neat or in the presence of a suitable solvent.
- The reaction mixture is heated to reflux, typically at temperatures between 80-110 °C, for several hours.^[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.
- The reaction mixture is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.
- The acidic solution is neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.
- The solid **2-Chloro-5-methoxybenzimidazole** is collected by filtration, washed thoroughly with water, and dried.
- Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-5-methoxy-1H-benzimidazole | C8H7ClN2O | CID 519197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US6054589A - Process for preparing 2-chloro-benzimidazole derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Molecular weight and formula of 2-Chloro-5-methoxybenzimidazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098737#molecular-weight-and-formula-of-2-chloro-5-methoxybenzimidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com